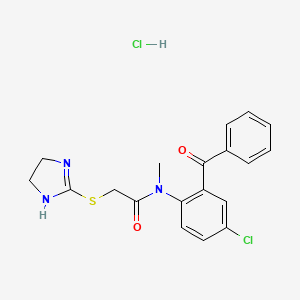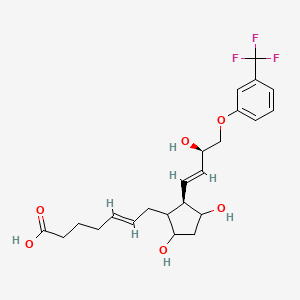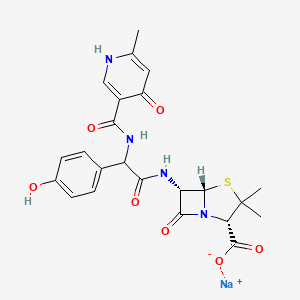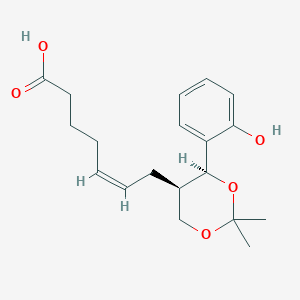
7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a dioxane ring, a hydroxyphenyl group, and a heptenoic acid chain, making it a subject of interest in synthetic organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid typically involves multi-step organic reactions. One common method includes the formation of the dioxane ring through a cyclization reaction, followed by the introduction of the hydroxyphenyl group via electrophilic aromatic substitution. The heptenoic acid chain is then attached through a series of esterification and hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or bases are often employed to facilitate the cyclization and substitution reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The double bond in the heptenoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated heptanoic acid derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, influencing their function. The dioxane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses.
Comparison with Similar Compounds
7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptanoic acid: A saturated analog with similar structural features but different reactivity.
7-(2,2-Dimethyl-4-(2-methoxyphenyl)-1,3-dioxan-5-yl)heptenoic acid: A methoxy-substituted analog with altered electronic properties.
Uniqueness: 7-(2,2-Dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl)heptenoic acid stands out due to its combination of a hydroxyphenyl group and a dioxane ring, which imparts unique chemical reactivity and potential biological activity
Properties
CAS No. |
89425-94-5 |
|---|---|
Molecular Formula |
C19H26O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(Z)-7-[(4S,5R)-4-(2-hydroxyphenyl)-2,2-dimethyl-1,3-dioxan-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C19H26O5/c1-19(2)23-13-14(9-5-3-4-6-12-17(21)22)18(24-19)15-10-7-8-11-16(15)20/h3,5,7-8,10-11,14,18,20H,4,6,9,12-13H2,1-2H3,(H,21,22)/b5-3-/t14-,18+/m1/s1 |
InChI Key |
VTLAMBSAMRROPW-HUAIYETOSA-N |
Isomeric SMILES |
CC1(OC[C@H]([C@H](O1)C2=CC=CC=C2O)C/C=C\CCCC(=O)O)C |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2O)CC=CCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


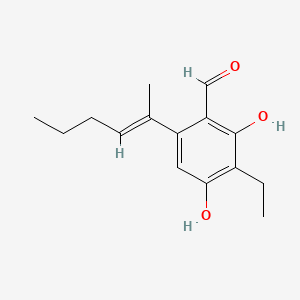
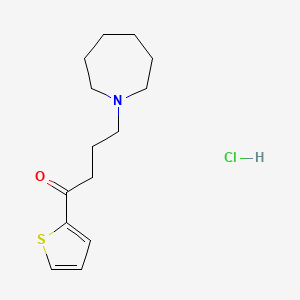
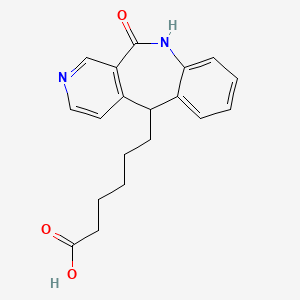
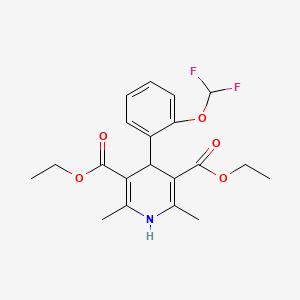
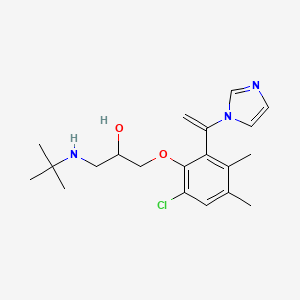

![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)
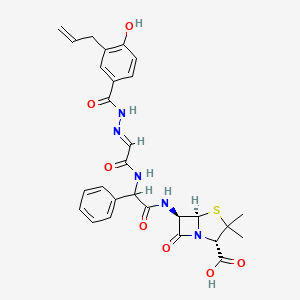
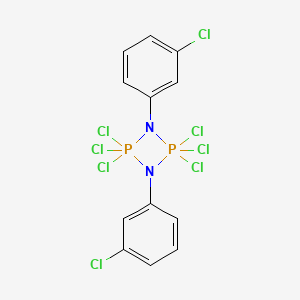
![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
